

1-Isopropyl-1H-pyrazole-4-carboxylic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1349486

[Get Quote](#)

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Isopropyl-1H-pyrazole-4-carboxylic acid**, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Compound Data

Quantitative data for **1-Isopropyl-1H-pyrazole-4-carboxylic acid** are summarized in the table below, providing a clear reference for its key properties.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[1] [2]
Molecular Weight	154.17 g/mol	[1] [2]
CAS Number	436096-96-7	[1] [2]
IUPAC Name	1-isopropyl-1H-pyrazole-4-carboxylic acid	
Alternate Name	1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid	
Appearance	White to off-white crystalline powder	[1]
Purity	≥95% (by NMR)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis and Analysis

The synthesis of **1-Isopropyl-1H-pyrazole-4-carboxylic acid** can be achieved through a multi-step process, beginning with the formation of a pyrazole ester, followed by hydrolysis to the carboxylic acid. The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Synthesis

This protocol describes a two-step synthesis adapted from general methods for preparing pyrazole-4-carboxylic acids. The first step involves the condensation of a β -ketoester with isopropylhydrazine to form the pyrazole ring. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) and a suitable solvent such as ethanol.

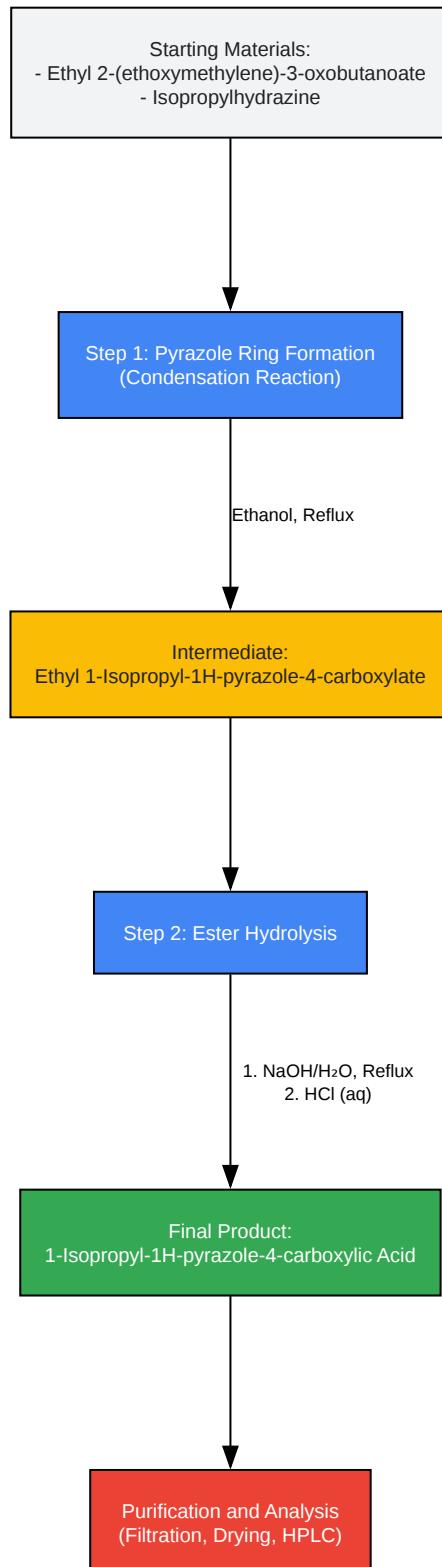
- **Addition of Hydrazine:** While stirring, slowly add isopropylhydrazine (1 equivalent) to the solution at room temperature. The reaction may be exothermic.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
- **Purification:** The crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to **1-Isopropyl-1H-pyrazole-4-carboxylic acid**

- **Hydrolysis Reaction:** The purified ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added.
- **Reaction Conditions:** The mixture is heated to reflux and stirred for 2-6 hours, with reaction progress monitored by TLC.
- **Acidification and Isolation:** Upon completion, the reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to be acidic (pH 3-4) by the dropwise addition of a cooled dilute acid, such as hydrochloric acid. This will cause the carboxylic acid to precipitate.
- **Purification:** The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford **1-Isopropyl-1H-pyrazole-4-carboxylic acid** as a solid.

Experimental Protocol: HPLC Analysis

The following is a general High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of **1-Isopropyl-1H-pyrazole-4-carboxylic acid**.


- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

- Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase could be a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure good peak shape.
- Flow Rate: A flow rate of 1.0 mL/min is commonly used.
- Detection: UV detection at a wavelength where the compound has significant absorbance, which can be determined using a UV-Vis spectrophotometer.
- Sample Preparation: A known concentration of the synthesized **1-Isopropyl-1H-pyrazole-4-carboxylic acid** is prepared by dissolving it in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 μm syringe filter before injection.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis process.

Synthesis Workflow for 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis of **1-Isopropyl-1H-pyrazole-4-carboxylic acid**.

This guide provides foundational information and methodologies relevant to **1-Isopropyl-1H-pyrazole-4-carboxylic acid**. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental contexts and available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-Isopropyl-1H-pyrazole-4-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349486#1-isopropyl-1h-pyrazole-4-carboxylic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com